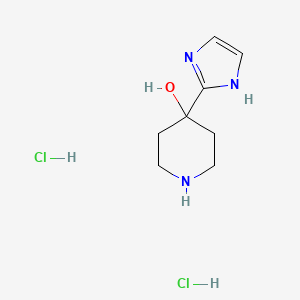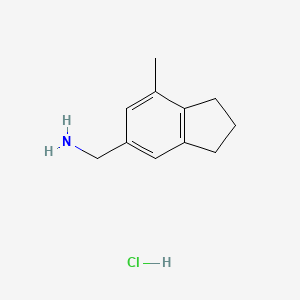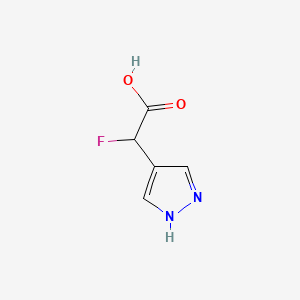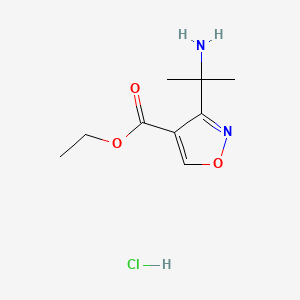![molecular formula C17H21Cl2N3 B13490532 2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)
2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Group: The ethanamine group can be attached through a nucleophilic substitution reaction using ethylamine and an appropriate leaving group.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a Lewis acid.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the phenylethyl group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A similar compound with a phenyl group attached to the benzimidazole ring.
2-(2-Phenylethyl)benzimidazole: A compound with a phenylethyl group attached to the benzimidazole ring.
Uniqueness
2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the presence of both the phenylethyl and ethanamine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H21Cl2N3 |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-[6-(2-phenylethyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H19N3.2ClH/c18-11-10-17-19-15-9-8-14(12-16(15)20-17)7-6-13-4-2-1-3-5-13;;/h1-5,8-9,12H,6-7,10-11,18H2,(H,19,20);2*1H |
Clave InChI |
MNCGEMRNKCQZGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)



![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one,3-amino-5,6,7,8-tetrahydro-](/img/structure/B13490508.png)


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)

